molecular formula C₁₀H₈D₄N₂ B1146741 (R,S)-Anatabine-2,4,5,6-d4 CAS No. 1020719-11-2

(R,S)-Anatabine-2,4,5,6-d4

Cat. No. B1146741
CAS RN: 1020719-11-2
M. Wt: 164.24
InChI Key:
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Description

Synthesis Analysis

Anatabine's synthesis involves complex chemical reactions that are designed to form its distinct molecular structure. For instance, biomimetic synthesis from dihydropyridine produced by the action of sodium hypochlorite on baikiain results in anatabine, illustrating one of the pathways through which it can be synthesized in the laboratory setting (Leete, 1978). Furthermore, a short and efficient synthesis method has been reported, showcasing the ability to produce anatabine from 3-pyridinecarboxaldehyde utilizing key steps such as Barbier-type Zn-mediated allylation and ring-closing olefin metathesis (Saloranta & Leino, 2011).

Molecular Structure Analysis

Anatabine’s molecular structure is characterized by its tetrahydropyridyl ring, contributing to its activity at nicotinic acetylcholine receptors (nAChRs). This structure allows for interactions with biological systems that may underlie its potential therapeutic effects. The synthesis and isolation of its S- and R-enantiomers through chiral high-pressure liquid chromatography have allowed for a deeper understanding of its structural properties and their implications for pharmacological activity (Xing et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving anatabine include its synthesis from precursors like nicotinic acid, which serves as a precursor for both rings of the alkaloid. The reduction of nicotinic acid at C-6 by the introduction of a hydrogen in the pro-R position is crucial for the formation of anatabine, illustrating the specific chemical reactions required for its production (Leete, 1978).

Physical Properties Analysis

Anatabine's physical properties, such as its solubility and crystalline structure, play a significant role in its pharmacological effects and bioavailability. While specific details on its physical properties are less commonly reported, understanding these aspects is crucial for developing formulations and delivery methods that maximize its therapeutic potential.

Chemical Properties Analysis

Anatabine's chemical properties, including its reactivity and interaction with biological molecules, are essential for its biological effects. Its ability to act as a nicotinic receptor agonist is a direct result of its chemical structure, which allows it to bind to and activate these receptors, potentially offering benefits in conditions where nicotinic receptor modulation is beneficial (Xing et al., 2020).

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(1,2,3,6-tetrahydropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/i3D,4D,6D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-AJEVBKBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CC=CCN2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661790
Record name (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1020719-11-2
Record name 1,2,3,6-Tetrahydro-2,3′-bipyridine-2′,4′,5′,6′-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2',4',5',6'-~2~H_4_)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-1,2,3,6-Tetrahydro-2,3'-bipyridine-d4
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